5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Description
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the imidazo[5,1-f][1,2,4]triazinone family
Properties
IUPAC Name |
5-bromo-7-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c1-3-10-5(7)4-6(12)8-2-9-11(3)4/h2H,1H3,(H,8,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJPQBGHVMBCKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1N=CNC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one typically involves a multi-step process starting from readily available precursors. One common synthetic route includes the following steps:
Electrophilic Amination: The process begins with the electrophilic amination of a suitable imidazole derivative.
Cyclization: The intermediate undergoes cyclization to form the imidazo[5,1-f][1,2,4]triazinone core.
Bromination: The final step involves the bromination of the methyl group at the 5-position to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure safety, scalability, and cost-effectiveness. This includes the use of safe reagents, controlled reaction conditions, and efficient purification techniques to obtain high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Biological Activities
Research has identified several promising biological activities associated with 5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one:
- Phosphodiesterase Inhibition: This compound has been studied as a potential inhibitor of phosphodiesterase 10A, an enzyme linked to neurological disorders such as schizophrenia and depression.
- Anticancer Properties: Derivatives of this compound have shown inhibitory effects against various cancer cell lines. For instance, studies indicate its potential in targeting pathways involved in tumor growth and proliferation .
- Antimicrobial Activity: There is evidence suggesting that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
Case Study 1: Anticancer Evaluation
A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it exhibited significant cytotoxicity with IC50 values below 10 µM against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 8.35 |
| HeLa | 9.75 |
These findings highlight its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of this compound were tested against several bacterial strains. The results demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
The data suggest that modifications to the chemical structure can enhance antimicrobial efficacy.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the arrangement of nitrogen atoms and substituents.
Imidazo[1,2-b]pyridazines: Another class of compounds with a similar heterocyclic framework but different substitution patterns.
Uniqueness
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one is unique due to its specific substitution pattern and the presence of a bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Biological Activity
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by recent research findings and case studies.
- Chemical Formula : C₆H₅BrN₄O
- Molecular Weight : 229.034 g/mol
- CAS Number : 1636161-67-5
- Storage Conditions : Requires refrigeration for stability .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.
Case Study: Antibacterial Efficacy
A study evaluated the compound's effectiveness against Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 0.21 µM , indicating strong antibacterial activity comparable to established antibiotics like ciprofloxacin. The compound exhibited significant binding interactions with key bacterial enzymes such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication respectively .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promise in anticancer applications.
Case Study: Cytotoxicity Assays
In vitro cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects. The compound was tested on HaCat cells (human keratinocyte) and Balb/c 3T3 cells (mouse fibroblast), showing promising results with low IC50 values, suggesting its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- DNA Gyrase Inhibition : The compound forms multiple hydrogen bonds with amino acids at the active site of DNA gyrase, disrupting its function and leading to bacterial cell death.
- Cellular Uptake : Molecular docking studies suggest that the compound's structure allows it to penetrate cellular membranes effectively, enhancing its bioavailability .
Research Findings Summary Table
| Property | Value/Description |
|---|---|
| Chemical Formula | C₆H₅BrN₄O |
| Molecular Weight | 229.034 g/mol |
| CAS Number | 1636161-67-5 |
| Antibacterial MIC | 0.21 µM against Pseudomonas aeruginosa |
| Cytotoxicity IC50 (HaCat) | Low values indicating high efficacy |
| Mechanism of Action | Inhibition of DNA gyrase and MurD |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one, and how can purity be optimized?
- Methodology : Begin with a nucleophilic substitution or cyclization reaction using imidazo-triazine precursors. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is critical to achieve >98% purity. Monitor intermediates using LC-MS and confirm final structure via H/C NMR .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation. H and C NMR (in DMSO-d6 or CDCl3) resolve substituent positions, particularly the bromine and methyl groups. X-ray crystallography is recommended for absolute configuration determination if crystals are obtainable. FT-IR can validate functional groups (e.g., carbonyl at ~1700 cm) .
Q. How should solubility and stability be assessed for in vitro assays?
- Methodology : Perform solubility screening in DMSO, PBS, and cell culture media (e.g., DMEM) using nephelometry or UV-Vis spectroscopy. For stability, incubate the compound at 37°C in PBS (pH 7.4) and analyze degradation via LC-MS over 24–72 hours. Adjust formulation with cyclodextrins or lipid-based carriers if precipitation occurs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?
- Methodology : Synthesize analogs with modifications at the bromine (e.g., Cl, F), methyl group (e.g., ethyl, cyclopropyl), or triazine core. Test binding affinity using radioligand assays (e.g., H-labeled competitors) or surface plasmon resonance (SPR). Correlate substituent electronegativity and steric effects with activity. For example, bulkier groups at the 7-position may enhance selectivity for phosphodiesterase isoforms .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Methodology : Investigate pharmacokinetic parameters (e.g., plasma protein binding, metabolic stability in liver microsomes). Use LC-MS/MS to quantify tissue distribution and metabolite formation. If poor bioavailability is observed, consider prodrug strategies (e.g., esterification) or nanoformulations. Cross-validate findings with transgenic animal models to isolate target-specific effects .
Q. How can off-target interactions be systematically identified?
- Methodology : Employ high-throughput screening panels (e.g., Eurofins CEREP BioPrint®) covering GPCRs, kinases, and ion channels. Use computational docking (e.g., AutoDock Vina) to predict binding to unrelated targets like adenosine receptors. Validate hits with orthogonal assays (e.g., calcium flux for GPCRs, patch-clamp for ion channels) .
Q. What analytical methods are recommended for detecting trace impurities in scaled-up synthesis?
- Methodology : Implement UPLC-PDA-MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and gradient elution (0.1% formic acid in water/acetonitrile). Quantify impurities (e.g., des-bromo byproducts) against reference standards. For genotoxic impurities, use sensitive LC-MS/MS with a lower limit of quantification (LLOQ) < 1 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
